1H-pyrrolo[3,2-b]pyridine-3,6-diamine

Purification optimization Thermal stability Positional isomer differentiation

1H-Pyrrolo[3,2-b]pyridine-3,6-diamine (synonym: 3,6-Diamino-4-azaindole; CAS 1190314-04-5) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine (4-azaindole) family. It possesses a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol, with amino substituents at the 3- and 6-positions of the fused pyrrolo[3,2-b]pyridine core.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 1190314-04-5
Cat. No. B3218941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-3,6-diamine
CAS1190314-04-5
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2N)N
InChIInChI=1S/C7H8N4/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,8-9H2
InChIKeySWYSHTBWODWPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-b]pyridine-3,6-diamine (CAS 1190314-04-5): A Diamine-Functionalized 4-Azaindole Building Block for Kinase-Targeted Medicinal Chemistry


1H-Pyrrolo[3,2-b]pyridine-3,6-diamine (synonym: 3,6-Diamino-4-azaindole; CAS 1190314-04-5) is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyridine (4-azaindole) family. It possesses a molecular formula of C7H8N4 and a molecular weight of 148.17 g/mol, with amino substituents at the 3- and 6-positions of the fused pyrrolo[3,2-b]pyridine core [1]. The compound features computed physicochemical properties including an XLogP3-AA of -0.3, a topological polar surface area (TPSA) of 80.7 Ų, three hydrogen bond donors, and three hydrogen bond acceptors [1]. This substitution pattern generates a rotatable bond count of zero, imparting conformational rigidity relevant for structure-based drug design applications [1].

Why 1H-Pyrrolo[3,2-b]pyridine-3,6-diamine Cannot Be Replaced by a Generic Azaindole: Positional Isomerism and Scaffold Advantages


The 3,6-diamine substitution pattern on the 1H-pyrrolo[3,2-b]pyridine scaffold is not interchangeable with other positional isomers (e.g., 3,7-diamine, CAS 1190310-97-4) or the unsubstituted 4-azaindole parent core (CAS 272-49-1). Computed boiling points differ by approximately 40°C between the 3,6- and 3,7-diamine isomers, indicating distinct intermolecular interaction profiles that impact purification, storage, and downstream synthetic handling . More critically, the 4-azaindole scaffold itself confers quantifiable advantages over the widely used indole scaffold in kinase inhibitor programs—including reduced lipophilicity, improved aqueous solubility, and superior cellular potency—as demonstrated in direct head-to-head PAK1 inhibitor studies [1]. These scaffold-level differentiators, combined with the specific amino-group geometry unique to the 3,6-substitution pattern, mean that casually substituting this compound with a generic azaindole or indole building block risks altering both the synthetic route efficiency and the pharmacological profile of the final drug candidate.

Quantitative Differentiation Evidence for 1H-Pyrrolo[3,2-b]pyridine-3,6-diamine vs. Positional Isomers and Alternative Scaffolds


Boiling Point Differentiation: 3,6-Diamine vs. 3,7-Diamine Positional Isomer

The 3,6-diamine substitution pattern results in a significantly lower computed boiling point compared to the 3,7-diamine positional isomer (CAS 1190310-97-4), indicating weaker intermolecular hydrogen bonding or dipole interactions in the 3,6-isomer . This difference has practical implications for vacuum distillation purification, solvent selection during synthesis, and long-term storage stability assessment.

Purification optimization Thermal stability Positional isomer differentiation

Scaffold-Level Lipophilicity Advantage: 4-Azaindole Core vs. Indole Core in PAK1 Inhibitor Series

In a direct head-to-head scaffold comparison conducted by Lee et al. (2016), the 4-azaindole core—which constitutes the parent scaffold of 1H-pyrrolo[3,2-b]pyridine-3,6-diamine—was explicitly designed as an indole surrogate to reduce lipophilicity. Indole-based PAK1 inhibitor 1 exhibited a high clogD of 4.4, which was considered a liability. The 4-azaindole analog (compound 5) achieved equipotent PAK1 biochemical inhibition while delivering a 2-fold improvement in cellular potency [1]. Furthermore, 4-azaindole analogs demonstrated enhanced permeability, improved aqueous solubility, and lower plasma protein binding compared to the indole starting point, which translated to a 20-fold decrease in unbound clearance in mouse pharmacokinetic studies [1].

Kinase inhibitor design Lipophilicity optimization PAK1 inhibition

Physicochemical Property Profile: Computed Descriptors Differentiating 3,6-Diamine from the Unsubstituted 4-Azaindole Parent

Compared to the unsubstituted 4-azaindole parent scaffold (CAS 272-49-1), 1H-pyrrolo[3,2-b]pyridine-3,6-diamine exhibits markedly altered computed physicochemical properties that influence its suitability as a medicinal chemistry building block. The addition of two amino groups increases the hydrogen bond donor count from 1 to 3, the hydrogen bond acceptor count from 1 to 3, and the TPSA from approximately 28.7 Ų to 80.7 Ų, while the XLogP3-AA shifts to -0.3, indicating substantially enhanced aqueous solubility potential and altered membrane permeability characteristics [1][2].

Physicochemical profiling Drug-likeness Solubility prediction

Kinase Inhibitor Pharmacophore Compatibility: The 3,6-Diamine Substitution Pattern in MPS1 and FGFR Inhibitor Patents

The 3,6-diamine substitution on the 1H-pyrrolo[3,2-b]pyridine scaffold places amino groups at positions that map directly onto the hydrogen-bonding motifs required for ATP-binding site interactions in validated kinase targets. Patent literature explicitly describes pyrrolo[3,2-b]pyridineamino derivatives as potent MPS1 kinase inhibitors [1], while structurally related pyrrolo[3,2-b]pyridine-3-carboxamide series have yielded selective, potent FGFR4 inhibitors with documented co-crystal structures (PDB: 7YBX, 7YC1) [2][3]. The zero rotatable bonds of the 3,6-diamine core enforce a rigid geometry that pre-organizes the amino groups for bidentate hydrogen bonding to the kinase hinge region—a feature not available in the 3,7-diamine or mono-amino positional isomers [4].

Kinase inhibitor pharmacophore MPS1 inhibition FGFR inhibition

Crystal Structure Validation: The 4-Azaindole Scaffold in Co-Crystal Complex with PAK1 Kinase

The 4-azaindole scaffold has been experimentally validated in a co-crystal structure with p21-activated kinase 1 (PAK1) at 2.29 Å resolution (PDB: 6B16), confirming the binding mode and the specific hydrogen-bond interactions that the scaffold can engage at the kinase hinge region [1]. This structural evidence provides a rational basis for prioritizing 1H-pyrrolo[3,2-b]pyridine-based building blocks over alternative heterocyclic cores (e.g., indole, 5-azaindole, or 7-azaindole) when the target kinase's hinge-binding geometry favors a 4-azaindole recognition motif. Notably, azaindole positional isomers (5-, 6-, and 7-azaindole) present different nitrogen lone-pair orientations and H-bond acceptor geometries, which would result in distinct binding poses and potentially altered selectivity profiles [2].

Structure-based drug design X-ray crystallography PAK1 kinase

Evidence-Backed Application Scenarios for 1H-Pyrrolo[3,2-b]pyridine-3,6-diamine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Replacing Indole Cores with 4-Azaindole to Improve Drug-like Properties

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize 1H-pyrrolo[3,2-b]pyridine-3,6-diamine as a core scaffold building block when the lead series suffers from high lipophilicity (clogD >4) or poor cellular potency. The direct scaffold comparison by Lee et al. (2016) demonstrated that switching from an indole to a 4-azaindole core maintained equipotent biochemical PAK1 inhibition (Ki <10 nM) while achieving a 2-fold improvement in cellular potency and a 20-fold reduction in unbound clearance in mouse PK studies [1]. The 3,6-diamine substitution further provides two synthetic handles for divergent functionalization, enabling rapid SAR exploration of vectors targeting the kinase hinge region and selectivity pockets.

Fragment-Based Drug Discovery (FBDD): A Low-Molecular-Weight, Conformationally Rigid Fragment with Favorable Physicochemical Properties

With a molecular weight of only 148.17 g/mol, three hydrogen bond donors, three hydrogen bond acceptors, a TPSA of 80.7 Ų, and zero rotatable bonds, 1H-pyrrolo[3,2-b]pyridine-3,6-diamine meets key fragment-likeness criteria [1]. Its XLogP3-AA of -0.3 predicts good aqueous solubility, and its conformational rigidity (zero rotatable bonds) minimizes entropic penalties upon target binding—a property that is particularly valuable in fragment-based screening campaigns where weak initial hits require efficient ligand-efficient optimization. The 4-azaindole scaffold has established precedent in fragment-based kinase inhibitor discovery programs [2].

Targeted Covalent Inhibitor Design: Functionalizing the 3- and 6-Amino Positions for Selective Irreversible Kinase Targeting

The 3,6-diamine motif on the 1H-pyrrolo[3,2-b]pyridine scaffold provides two chemically distinct amino groups that can be orthogonally derivatized: one for hinge-binding interactions and the other for attaching an electrophilic warhead (e.g., acrylamide) targeting a non-catalytic cysteine residue. The FGFR4 inhibitor series based on 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides with validated co-crystal structures (PDB: 7YBX, 7YC1) demonstrates the feasibility of achieving potent, selective, and reversible-covalent inhibition using this scaffold class [1]. The 3,6-diamine building block provides the synthetic flexibility to explore both reversible and irreversible inhibition modalities.

Polypharmacology Profiling: Exploiting Selectivity Advantages of the 4-Azaindole Scaffold Across the PAK Kinase Family

For programs targeting specific PAK family members (group I PAKs: PAK1, PAK2, PAK3) or other kinases where isoform selectivity is critical, the 4-azaindole scaffold offers a demonstrated selectivity advantage. Lee et al. (2016) reported up to 24-fold selectivity for group I PAKs over group II PAKs with 4-azaindole analogs [1]. This selectivity window, combined with the opportunity to further tune selectivity through differential functionalization of the 3- and 6-amino positions, makes 1H-pyrrolo[3,2-b]pyridine-3,6-diamine a strategic starting material for chemical probe development aimed at dissecting kinase signaling pathways.

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